molecular formula C22H42O3 B028730 (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one CAS No. 68711-40-0

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Cat. No. B028730
CAS RN: 68711-40-0
M. Wt: 354.6 g/mol
InChI Key: RSOUWOFYULUWNE-ACRUOGEOSA-N
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Description

Synthesis Analysis

The synthesis of oxetane-containing compounds, like (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, often involves innovative methods to form the strained oxetane ring. A notable method for synthesizing oxetane derivatives is through gold-catalyzed reactions of propargylic alcohols, which proceed without the exclusion of moisture or air, suggesting a potentially general entry into alpha-oxo metal carbene chemistry without using hazardous diazo ketones (Ye, He, & Zhang, 2010). Additionally, asymmetric syntheses approaches using metalated SAMP/RAMP hydrazones have been applied to prepare 2-substituted oxetan-3-ones, indicating a method to achieve high enantioselectivities and yields in oxetane synthesis (Geden, Beasley, Clarkson, & Shipman, 2013).

Molecular Structure Analysis

The molecular structure of oxetane compounds is characterized by the presence of a four-membered ring, which imparts a significant strain on the molecule, affecting its reactivity and physical properties. The structural analysis of similar compounds has been facilitated by various spectroscopic techniques, including NMR and X-ray crystallography, which provide insights into the conformation and stereochemistry of these molecules. For example, studies on related oxetane derivatives have elucidated their conformations and potential intramolecular interactions, which play a crucial role in their reactivity and applications (Xie et al., 2003).

Chemical Reactions and Properties

Oxetane-containing compounds participate in various chemical reactions, leveraging the ring strain for ring-opening reactions and serving as precursors for further functionalization. The oxetane ring can undergo reactions with nucleophiles, leading to the formation of new carbon-oxygen and carbon-nitrogen bonds. These reactions are pivotal for synthesizing a wide range of organic molecules, including pharmaceuticals and polymers. For instance, the base-mediated synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride showcases the versatility of oxetane derivatives in organic synthesis (Wang et al., 2016).

Physical Properties Analysis

The physical properties of (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, such as melting point, solubility, and boiling point, are influenced by the oxetane ring and the alkyl side chains. These properties are critical for determining the compound's suitability for various applications, including its role as an intermediate in organic synthesis. Studies on similar oxetane derivatives have provided insights into their solubility and thermal stability, which are essential for their practical applications (Okada, Sumitomo, & Hishida, 1983).

Chemical Properties Analysis

The chemical properties of oxetane-containing compounds are significantly influenced by the presence of the oxetane ring. This includes their reactivity towards nucleophiles, electrophiles, and various reagents used in organic synthesis. The strained nature of the oxetane ring makes it a reactive site for ring-opening reactions, which are exploited in synthetic chemistry to introduce new functional groups or to extend the carbon skeleton of the molecule. The study of these reactions and the underlying mechanisms provides valuable information for the development of new synthetic methods and the discovery of novel compounds (Adam* & Stegmann, 2004).

Scientific Research Applications

  • Oxetane derivatives like Oxetan-3-ol are valuable in synthesis and drug discovery. They can serve as precursors to oxetanones and exhibit bioactivity such as anti-inflammatory and antiglucocorticoid properties (Xu Tianxiang et al., 2016).

  • Certain oxetane derivatives act as inhibitors for enzymes like α-chymotrypsin, indicating their potential in medicinal chemistry (D. H. Kim & J. Ryoo, 1995).

  • Oxetanes are involved in the synthesis of novel pyrazoles, indicating their role in creating complex molecular structures (Anne-Chloé M. A. Nassoy et al., 2013).

  • Oxetan-3-one can be prepared from propargylic alcohol, showcasing its utility in streamlined synthesis processes for drug discovery (L. Ye et al., 2010).

  • Oxetanes can significantly alter properties like aqueous solubility and metabolic stability when replacing common functionalities in drugs, impacting drug design (Georg Wuitschik et al., 2010).

  • Oxetane derivatives have been used in polymer synthesis, showcasing their versatility in material science (Amy T. Bellinghiere et al., 2015).

properties

IUPAC Name

(3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOUWOFYULUWNE-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208020
Record name (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

CAS RN

68711-40-0
Record name (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68711-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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